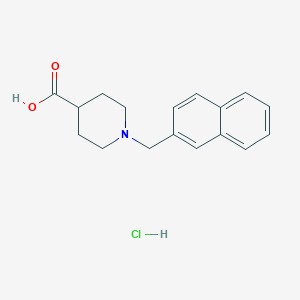![molecular formula C9H20N2 B1438215 [1-(Propan-2-yl)piperidin-2-yl]methanamine CAS No. 1019457-79-4](/img/structure/B1438215.png)
[1-(Propan-2-yl)piperidin-2-yl]methanamine
Descripción general
Descripción
“[1-(Propan-2-yl)piperidin-2-yl]methanamine” is also known as 2-(Aminomethyl)piperidine . It is a compound with the empirical formula C6H14N2 and a molecular weight of 114.19 . This compound is used as a reactant for reversible aminal formation .
Synthesis Analysis
Piperidine derivatives are utilized in different ways as reactants for synthesis . They are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are used in various chemical reactions. They are used as reactants for reversible aminal formation . They also play a significant role in the synthesis of annulated N-heterocyclic carbene ligands, M3 Muscarinic receptor antagonists, selective 5-ht5A receptor antagonists, and ternary platinum (II) complexes .
Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4854 and a density of 0.9406 g/mL at 25 °C . The SMILES string representation of the compound is NCC1CCCCN1 .
Aplicaciones Científicas De Investigación
Bone Disorders Treatment
[1-(Propan-2-yl)piperidin-2-yl]methanamine and its derivatives have been explored for potential applications in treating bone disorders. One study discovered a compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), which targets the Wnt beta-catenin cellular messaging system. This compound demonstrated a dose-dependent increase in trabecular bone formation in ovariectomized rats following oral administration, indicating its potential in bone health and treatment of bone-related disorders (Pelletier et al., 2009).
Antidepressant Drug Candidates
Novel derivatives of this compound have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates. These compounds showed high receptor affinity and selectivity, suggesting their effectiveness in treating depression (Sniecikowska et al., 2019).
Antiosteoclast and Osteoblast Activity
Research into the antiosteoclast and osteoblast activity of compounds derived from this compound has shown promising results. A new family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates exhibited moderate to high activity, suggesting potential applications in bone health and treatment of osteoporosis (Reddy et al., 2012).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, again depending on the specific therapeutic application .
Pharmacokinetics
The compound’s molecular weight is 15627 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Propiedades
IUPAC Name |
(1-propan-2-ylpiperidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-6-4-3-5-9(11)7-10/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJDCMNVRMEEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)


![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)







![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)


